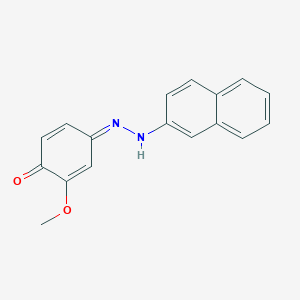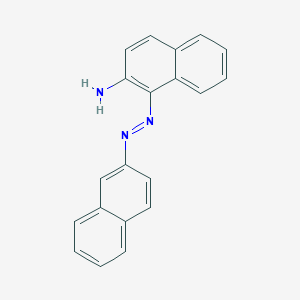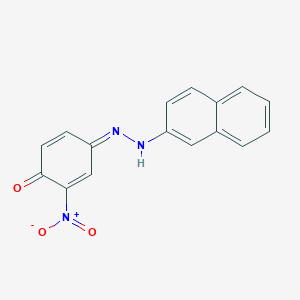![molecular formula C26H19N3O4S2 B283056 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as BNIP, is a novel compound that has been the subject of intense scientific research in recent years. BNIP is a spirocyclic compound that belongs to the class of dithia-triazaspiro compounds. It has been found to have a wide range of potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood, but it is believed to act through multiple pathways. 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to inhibit the expression of several pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. Additionally, 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth, leading to a decrease in cancer cell proliferation. 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-microbial activity against several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been found to have a wide range of biological activities, making it a promising candidate for drug discovery. However, there are also some limitations to the use of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments. It has limited solubility in water, which can make it difficult to administer to cells or animals. Additionally, the mechanism of action of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is the development of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one-based drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one for cancer treatment. Additionally, research is needed to determine the potential side effects of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one-based drugs. Another area of interest is the use of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as an anti-inflammatory agent. Further studies are needed to determine the efficacy of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in animal models of inflammation. Additionally, research is needed to determine the potential side effects of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as an anti-inflammatory agent. Finally, research is needed to determine the potential applications of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as an anti-microbial agent. Further studies are needed to determine the efficacy of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one against a wider range of bacterial strains.
Synthesemethoden
The synthesis of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 1,3-benzodioxole with thiourea to form 1,3-benzodioxole-5-carbonylthiourea. This intermediate is then reacted with 1,9-diphenyl-1,2,4,5-tetraazacyclododecane to form the spirocyclic compound 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. The synthesis of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been the subject of extensive scientific research due to its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have anti-microbial activity against several bacterial strains.
Eigenschaften
Molekularformel |
C26H19N3O4S2 |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
(7E)-2-acetyl-7-(1,3-benzodioxol-5-ylmethylidene)-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C26H19N3O4S2/c1-17(30)24-27-29(20-10-6-3-7-11-20)26(35-24)28(19-8-4-2-5-9-19)25(31)23(34-26)15-18-12-13-21-22(14-18)33-16-32-21/h2-15H,16H2,1H3/b23-15+ |
InChI-Schlüssel |
QMCBPAQFQPRNCK-HZHRSRAPSA-N |
Isomerische SMILES |
CC(=O)C1=NN(C2(S1)N(C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)


![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)


![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)

